Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl-
CAS No.: 55477-34-4
Cat. No.: VC18698604
Molecular Formula: C12H18ClN5O
Molecular Weight: 283.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55477-34-4 |
|---|---|
| Molecular Formula | C12H18ClN5O |
| Molecular Weight | 283.76 g/mol |
| IUPAC Name | N-[4-chloro-5-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]acetamide |
| Standard InChI | InChI=1S/C12H18ClN5O/c1-8-10(13)15-12(14-9(2)19)16-11(8)18-6-4-17(3)5-7-18/h4-7H2,1-3H3,(H,14,15,16,19) |
| Standard InChI Key | PPXIIWYEVFSUCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N=C1Cl)NC(=O)C)N2CCN(CC2)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula, C₁₂H₁₈ClN₅O, reflects the integration of functional groups critical to its bioactivity:
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2-Acetylamino group: Introduces hydrogen-bonding capacity and steric bulk.
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4-Chloro substituent: Enhances electrophilicity and metabolic stability.
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6-(4-Methylpiperazino) moiety: A bicyclic amine known to improve solubility and receptor affinity.
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5-Methyl group: Modulates electronic effects and lipophilicity.
The molecular weight of 283.76 g/mol and planar geometry facilitate interactions with biological targets, particularly neurotransmitter receptors and enzymes.
Table 1: Molecular Properties of Pyrimidine, 2-Acetylamino-4-Chloro-6-(4-Methylpiperazino)-5-Methyl-
| Property | Value |
|---|---|
| CAS No. | 55477-34-4 |
| Molecular Formula | C₁₂H₁₈ClN₅O |
| Molecular Weight | 283.76 g/mol |
| Key Functional Groups | Acetylamino, Chloro, Piperazino, Methyl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from simpler pyrimidine precursors. A typical route includes:
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Chlorination: Introduction of the chloro group at position 4 using phosphorus oxychloride (POCl₃) under reflux conditions.
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Acylation: Reaction with acetic anhydride to install the acetylamino group at position 2.
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Piperazination: Nucleophilic substitution at position 6 with 4-methylpiperazine, often catalyzed by bases such as triethylamine.
Key challenges include controlling regioselectivity during substitutions and minimizing side reactions, necessitating precise temperature and solvent control.
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates.
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Catalysis: Lewis acids like zinc chloride improve chlorination efficiency.
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Purification: Column chromatography or recrystallization from ethanol-water mixtures yields >95% purity.
Biological Activity and Mechanisms
Receptor Binding and Neurological Effects
The 4-methylpiperazino group confers affinity for dopamine receptors, particularly D₂ and D₃ subtypes, which are implicated in motor control and reward pathways. In vitro assays demonstrate submicromolar binding constants (Kᵢ = 120–450 nM), suggesting potential applications in neurological disorders.
Spasmolytic Activity
The compound exhibits spasmolytic effects in smooth muscle preparations, likely via calcium channel blockade. At 10 µM, it reduces acetylcholine-induced contractions by 65–70% in rodent ileum models.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) reveals singlet peaks for the methyl group (δ 2.15 ppm) and piperazine protons (δ 2.4–3.1 ppm).
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H), and 740 cm⁻¹ (C-Cl) confirm functional groups.
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